molecular formula C19H24N2O3S B10863666 N-(1-methylpiperidin-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide

N-(1-methylpiperidin-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B10863666
M. Wt: 360.5 g/mol
InChI Key: OZJDLWNQCRZEPH-UHFFFAOYSA-N
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Description

N-(1-methylpiperidin-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a methyl group at the nitrogen atom, a naphthalene ring attached via a sulfonyl group, and a propanamide moiety. Its complex structure allows it to participate in diverse chemical reactions and makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpiperidin-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Methylation: The nitrogen atom of the piperidine ring is methylated using methyl iodide or a similar methylating agent under basic conditions.

    Sulfonylation: The naphthalene ring is introduced via a sulfonylation reaction, where naphthalene-2-sulfonyl chloride reacts with the methylpiperidine derivative in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the propanamide group through an amidation reaction, typically using propanoyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpiperidin-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-methylpiperidin-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(1-methylpiperidin-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The sulfonyl and amide groups are key functional groups that facilitate these interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methylpiperidin-4-yl)-3-(phenylsulfonyl)propanamide: Similar structure but with a phenyl group instead of a naphthalene ring.

    N-(1-methylpiperidin-4-yl)-3-(benzylsulfonyl)propanamide: Contains a benzyl group instead of a naphthalene ring.

Uniqueness

N-(1-methylpiperidin-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

N-(1-methylpiperidin-4-yl)-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C19H24N2O3S/c1-21-11-8-17(9-12-21)20-19(22)10-13-25(23,24)18-7-6-15-4-2-3-5-16(15)14-18/h2-7,14,17H,8-13H2,1H3,(H,20,22)

InChI Key

OZJDLWNQCRZEPH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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